4-(Chloromethyl)benzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2 |
InChI Key |
MOMNEVLZRPDBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloromethyl Benzo D Oxazole and Its Derivatives
General Synthetic Routes to the Benzo[d]oxazole Core
The construction of the benzo[d]oxazole ring system is a foundational step in the synthesis of its derivatives. Over the years, a multitude of methods have been developed, ranging from classical condensation reactions to modern catalyzed processes. These routes typically involve the formation of the oxazole (B20620) ring from a suitably substituted benzene (B151609) precursor, most commonly a 2-aminophenol (B121084).
Cyclocondensation and Annulation Reactions in Benzo[d]oxazole Formation
Cyclocondensation reactions represent the most traditional and widely employed method for synthesizing the benzo[d]oxazole core. The classical approach involves the reaction of a 2-aminophenol with a carboxylic acid or its derivatives (such as acyl chlorides, anhydrides, or esters) under harsh conditions, often requiring high temperatures or strong acids like polyphosphoric acid (PPA). rsc.orgresearchgate.net
More refined methods utilize various catalysts to achieve cyclization under milder conditions. For instance, the condensation of 2-aminophenols with aldehydes can be efficiently promoted by catalysts such as samarium triflate in aqueous media or a reusable Brønsted acidic ionic liquid gel under solvent-free conditions. researchgate.netnih.gov Another powerful strategy involves the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride (B1165640) (Tf₂O), which activates the amide for nucleophilic attack and subsequent cyclization. nih.gov
Copper-catalyzed reactions have also emerged as a versatile tool. One general method involves the intramolecular cyclization of ortho-haloanilides, where the reaction rate follows the order I > Br > Cl, suggesting that oxidative addition is the rate-determining step. researchgate.net Iron-catalyzed oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes at room temperature provides another efficient route. ambeed.com
Annulation reactions, which involve the formation of a ring onto an existing system, have also been developed. For example, La(OTf)₃-catalyzed [3+2] cycloaddition reactions between quinones and specific nitrogen-containing reagents can produce benzo[d]oxazole derivatives with good stereoselectivity. rsc.org These methods provide access to highly functionalized benzoxazole (B165842) cores that might be difficult to obtain through traditional condensation.
Interactive Table: Comparison of Cyclocondensation Methods for Benzoxazole Synthesis
| Starting Materials | Reagent/Catalyst | Key Features | Reference(s) |
| 2-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | Traditional method, harsh conditions | rsc.orgresearchgate.net |
| 2-Aminophenol, Aldehyde | Samarium Triflate (Sm(OTf)₃) | Reusable catalyst, aqueous medium | researchgate.net |
| 2-Aminophenol, Aldehyde | Brønsted Acidic Ionic Liquid Gel | Reusable catalyst, solvent-free | nih.gov |
| 2-Aminophenol, Tertiary Amide | Triflic Anhydride (Tf₂O) | Cascade reaction, mild conditions | nih.gov |
| o-Haloanilide | Copper(I) Iodide (CuI) / 1,10-Phenanthroline | Intramolecular cyclization | researchgate.net |
| Phenol derivative, Aldehyde Oxime | Iron(III) Catalyst | Oxidative coupling/cyclization | ambeed.com |
| Quinone, Cyanimine/Vinyl Azide | Lanthanum Triflate (La(OTf)₃) | [3+2] Annulation reaction | rsc.org |
Multi-Component and Cascade Reaction Approaches
To enhance synthetic efficiency and atom economy, multi-component reactions (MCRs) and cascade (or tandem) sequences have been increasingly applied to benzoxazole synthesis. These strategies allow for the construction of complex molecules in a single operation, avoiding the isolation of intermediates and reducing waste.
A notable example is the silver-catalyzed tandem condensation reaction of 2-aminophenols, formaldehyde, and substituted benzenethiols, which yields 2-(phenylsulphinyl)benzo[d]oxazole derivatives under mild conditions. researchgate.netresearchgate.net Cascade reactions can also be initiated by activating a substrate to trigger a sequence of intramolecular events. A metal-free cascade transformation of a geldanamycin (B1684428) benzoquinone core, for instance, yields novel benzoxazole ansamycin (B12435341) antibiotics through a reductive heterocyclization process. chim.it This reaction proceeds through tautomerization and the formation of a conjugated diaryl system. chim.it
One-pot sequential reactions that combine different catalytic cycles are also powerful. A regioselective, multicomponent one-pot (MCOP) approach has been designed to construct benzoxazole-linked triazoles. nih.gov This process involves a copper-catalyzed alkynylation of a benzoxazole followed by a 1,3-dipolar cycloaddition reaction in the same pot. nih.gov Similarly, a cascade involving Tf₂O-activated amides, nucleophilic addition by 2-aminophenol, intramolecular cyclization, and elimination provides a straightforward route to 2-substituted benzoxazoles. nih.gov
Specific Strategies for Introducing and Modifying the 4-(Chloromethyl) Group
The synthesis of 4-(chloromethyl)benzo[d]oxazole is not straightforward, as direct chloromethylation of the benzoxazole ring often lacks regioselectivity. Therefore, advanced strategies are required to precisely install the chloromethyl group at the C4 position. These methods can be broadly categorized into post-cyclization functionalization of a pre-formed benzoxazole ring and cyclization of a pre-functionalized aromatic precursor.
Regioselective Chloromethylation and Post-Cyclization Functionalization
Post-cyclization functionalization involves modifying the benzoxazole core after its formation. While direct chloromethylation at C4 is challenging, modern C-H activation strategies offer a highly regioselective pathway to functionalize this position.
A significant breakthrough in this area is the palladium-catalyzed C-H activation of 2-amidophenols. chim.itresearchgate.net In this approach, a 2-aminophenol is first acylated to form a 2-amidophenol. The amide group (-NHCOR) then acts as a directing group, selectively guiding a palladium catalyst to activate the adjacent C-H bond—the position that becomes C4 upon subsequent cyclization. This strategy has been successfully used for C4-arylation and C4-alkenylation. researchgate.net
The general sequence involves:
Directed C-H Activation: A Pd-catalyst, guided by the amide group, selectively functionalizes the ortho C-H bond of the 2-amidophenol with an aryl or vinyl group.
Annulation: An acid-mediated intramolecular cyclization (annulation) then occurs to form the C4-functionalized 2-arylbenzoxazole. researchgate.net
Interactive Table: Pd-Catalyzed C4-Functionalization of 2-Amidophenol
| Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Key Finding | Reference(s) |
| 2-Amidophenol | Aryl Iodide | Pd(OAc)₂, Ag₂O, MsOH | C4-Aryl Benzoxazole | Amide group directs ortho-arylation | chim.itresearchgate.net |
| 2-Amidophenol | Olefin | Pd(OAc)₂, AgOAc, TFA | C4-Alkenyl Benzoxazole | Direct alkenylation at the C4 position |
Although direct C4-chloromethylation via this route has not been reported, the introduction of a vinyl group at C4 provides a synthetic handle that can be converted to the desired chloromethyl group. A plausible multi-step sequence would be:
Ozonolysis: Cleavage of the C4-vinyl group to yield a C4-formylbenzo[d]oxazole (an aldehyde).
Reduction: Reduction of the aldehyde to a C4-(hydroxymethyl)benzo[d]oxazole.
Chlorination: Conversion of the primary alcohol to the target chloride using standard reagents like thionyl chloride (SOCl₂) or an Appel reaction (PPh₃, CCl₄).
This post-cyclization functionalization pathway, leveraging regioselective C-H activation, represents a viable, albeit indirect, strategy for obtaining this compound.
Synthesis via Pre-functionalized Benzo[d]oxazole Scaffolds
An alternative and more direct approach involves starting with a benzene-ring precursor that already contains the chloromethyl group, or a suitable precursor, at the desired position. The key intermediate for this strategy would be 2-amino-3-(chloromethyl)phenol . If this precursor can be synthesized, it can be converted into this compound using the general cyclocondensation methods described in section 2.1.
For example, the reaction of 2-amino-3-(chloromethyl)phenol with an orthoester like triethyl orthoformate would directly yield the target compound. While the synthesis of this specific precursor is not documented in readily available literature, its preparation would be the critical step for this synthetic route.
This concept of using a pre-functionalized building block is well-established in heterocycle synthesis. For instance, 4-chloromethyl-2-(3-chloro-2-thienyl)oxazole (B8365569) is prepared by reacting 3-chloro-2-thiophenecarboxamide with 1,3-dichloroacetone, where the latter serves as the source of the chloromethylated C4-C5 fragment of the oxazole ring. google.com Applying this principle, the synthesis of this compound is fundamentally dependent on the successful creation of the appropriately substituted 2-aminophenol starting material.
Green Chemistry and Sustainable Synthetic Pathways for Chloromethyl Oxazoles
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are highly relevant to the synthesis of benzoxazoles and their derivatives.
Several eco-friendly methods have been developed for constructing the benzoxazole core. jst.go.jp These include:
Use of Green Catalysts: Employing reusable or benign catalysts such as nanocatalysts, fly ash, or iron catalysts can replace more toxic or precious metal catalysts. ambeed.com
Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating. chim.it
Eco-friendly Solvents: The use of water, ionic liquids, or deep-eutectic solvents as reaction media can replace volatile and hazardous organic solvents. researchgate.net Some reactions can even be performed under solvent-free conditions. nih.gov
Electrochemical Synthesis: An electrochemical, phosphine-mediated cycloaddition of carboxylic acids offers a sustainable route to oxazoles that avoids transition metals and chemical oxidants.
Isolation and Purification Techniques in Benzo[d]oxazole Synthesis
The isolation and purification of benzoxazole derivatives are critical steps to ensure the final product's suitability for further research and application. The choice of technique is dictated by the physical properties of the target compound (e.g., solubility, melting point) and the nature of the impurities. Common methods employed include recrystallization, column chromatography, and treatment with clarifying agents. google.comnih.gov
Recrystallization is a widely used technique for purifying solid benzoxazole compounds. The selection of an appropriate solvent or solvent system is paramount for achieving high purity and recovery. umass.edu A suitable solvent should dissolve the compound well at an elevated temperature but poorly at room or lower temperatures. For benzoxazole derivatives, various solvent systems have proven effective. nih.govgoogle.com A patent for purifying substituted benzoxazoles describes a process involving initial recrystallization from an acetone (B3395972) and acetonitrile (B52724) solution. google.com Other successful recrystallizations have been performed using ethanol, or a mixture of ethyl acetate (B1210297) and a nonpolar solvent like hexane (B92381). nih.gov The process often involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals, which can then be isolated by filtration. umass.edu
Column chromatography is another powerful purification method, particularly for separating complex mixtures or purifying non-crystalline products. nih.gov Silica gel is the most common stationary phase for the purification of benzoxazole derivatives. nih.govmdpi.com The separation is achieved by eluting the mixture through the column with a solvent system of appropriate polarity. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with different polarities. nih.gov Common mobile phase systems include mixtures of hexane and ethyl acetate or acetone and petroleum ether. nih.govnih.govnih.govacs.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). nih.govnih.gov
In some instances, crude products may contain colored impurities or fine suspended matter that are not easily removed by crystallization alone. In such cases, the crude product can be dissolved in a suitable solvent, such as ethyl acetate, and treated with a clarifying agent like activated charcoal. google.com The charcoal adsorbs these impurities, and subsequent filtration yields a clarified solution from which the purified product can be recovered, often by concentration and precipitation with a nonpolar solvent. google.comgoogle.com
The following table summarizes common purification techniques and conditions reported for various benzoxazole derivatives.
Table 1: Summary of Isolation and Purification Techniques for Benzoxazole Derivatives
| Technique | Stationary Phase | Mobile Phase / Solvent System | Conditions / Notes |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane: Ethyl Acetate (gradient, e.g., 9:1 to 1:1) | Commonly used for a wide range of benzoxazole derivatives. nih.gov |
| Silica Gel | Acetone: Petroleum Ether (e.g., 1:19) | Effective for purifying crude products after synthesis. nih.govacs.org | |
| Recrystallization | - | Ethanol | Used to obtain pure crystalline solid from crude material. nih.govnih.gov |
| - | Acetone / Acetonitrile | The crude compound is dissolved in acetone, and acetonitrile is added to induce crystallization. google.com | |
| - | Ethyl Acetate / Heptane (B126788) | The product is dissolved in hot ethyl acetate, followed by the addition of heptane to cause precipitation upon cooling. google.com | |
| Clarification | Activated Charcoal | Ethyl Acetate | Used to decolorize the solution before final crystallization. google.com |
Chemical Reactivity and Transformation Pathways of the 4 Chloromethyl Benzo D Oxazole System
Nucleophilic Substitution Reactions at the Chloromethyl Center
The benzylic-like chloromethyl group at the 4-position of the benzo[d]oxazole ring is an excellent electrophilic center, readily undergoing SN2 reactions with a wide array of nucleophiles. This reactivity allows for the straightforward introduction of nitrogen, oxygen, and sulfur-containing functional groups, as well as the formation of quaternary ammonium (B1175870) salts.
Primary and secondary amines, as well as other nitrogen nucleophiles like azides, readily displace the chloride ion from 4-(chloromethyl)benzo[d]oxazole to form new carbon-nitrogen bonds. These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride generated in situ. The resulting 4-(aminomethyl)benzo[d]oxazole derivatives are valuable intermediates for the synthesis of more complex molecules. For instance, reaction with various secondary amines can yield a range of N,N-disubstituted aminomethyl derivatives nih.gov. The azide-substituted product can be further transformed, for example, via reduction to the primary amine or through cycloaddition reactions.
Oxygen-based nucleophiles, such as alcohols and phenols, react with this compound to form the corresponding ethers. These reactions, analogous to the Williamson ether synthesis, are generally carried out under basic conditions to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity. The use of a non-nucleophilic base and a suitable polar aprotic solvent facilitates the substitution. This pathway allows for the connection of the benzo[d]oxazole moiety to a variety of other molecular scaffolds through a stable ether linkage nih.gov.
The high nucleophilicity of sulfur compounds makes thiols and thiophenols excellent partners for substitution reactions with this compound. These reactions proceed efficiently, often under mild basic conditions, to yield the corresponding thioethers ekb.egresearchgate.net. The selective S-alkylation of thiol-containing heterocycles, such as benzo[d]oxazole-2-thiol with chloroacetates, serves as a strong precedent for the high reactivity of the chloromethyl group with sulfur nucleophiles nih.gov. The resulting thioether linkage is a key structural motif in various biologically active molecules.
Tertiary amines react with this compound in a classic quaternization reaction to produce quaternary ammonium salts. This reaction proceeds by direct nucleophilic attack of the tertiary amine on the chloromethyl group, leading to the formation of a stable C-N bond and a positively charged nitrogen center, with the chloride acting as the counter-ion nih.gov. These salts have applications as phase-transfer catalysts and as antimicrobial agents.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Nitrogen | Diethylamine | 4-((Diethylamino)methyl)benzo[d]oxazole |
| Nitrogen | Sodium Azide | 4-(Azidomethyl)benzo[d]oxazole |
| Oxygen | Sodium Ethoxide | 4-(Ethoxymethyl)benzo[d]oxazole |
| Oxygen | Sodium Phenoxide | 4-(Phenoxymethyl)benzo[d]oxazole |
| Sulfur | Sodium Ethanethiolate | 4-((Ethylthio)methyl)benzo[d]oxazole |
| Sulfur | Thiophenol/Base | 4-((Phenylthio)methyl)benzo[d]oxazole |
| Nitrogen | Trimethylamine | 4-(Benzo[d]oxazol-4-ylmethyl)trimethylammonium chloride |
Cyclization and Rearrangement Reactions Involving the 4-(Chloromethyl) Moiety
The 4-(chloromethyl) group can participate in intramolecular reactions to form new ring systems. If a nucleophilic center is present elsewhere in the molecule, or is introduced onto the chloromethyl group via substitution, it can attack a suitable position on the benzoxazole (B165842) ring or another appended group to effect cyclization. For example, a derivative such as 2-(4-(chloromethyl)benzo[d]oxazol-2-yl)phenol could potentially undergo intramolecular cyclization to form a new fused heterocyclic system. While specific examples for the 4-(chloromethyl) isomer are not abundant in the literature, related structures demonstrate this potential, such as the synthesis of benzo[a]carbazoles via intramolecular ring closure rsc.orgresearchgate.net and the formation of 4H-benzo[d] Current time information in Bangalore, IN.organic-chemistry.orgoxazines from N-(2-alkynyl)aryl benzamides nih.gov.
Rearrangement reactions involving the 4-(chloromethyl) moiety are less common but conceivable under specific, often harsh, conditions such as those involving strong acids or high temperatures. One might envision a rearrangement similar to the Cornforth rearrangement, though this typically involves 4-acyloxazoles nih.gov.
Table 2: Potential Cyclization Pathways
| Starting Moiety | Reaction Type | Resulting Structure |
|---|---|---|
| This compound with an ortho-aminoaryl substituent | Intramolecular SN2 | Fused polycyclic heteroaromatic system |
| o-Vinylstyryl-2-oxazole derivative | Photoinduced [4+2] Cycloaddition | Benzo[f]quinoline derivative nih.gov |
Electrophilic and Nucleophilic Reactivity of the Benzo[d]oxazole Ring under Derivatization Conditions
The benzoxazole ring itself is an aromatic system, but its reactivity towards electrophilic substitution is generally lower than that of benzene (B151609). This is due to the electron-withdrawing nature of the heterocyclic oxazole (B20620) portion. Electrophilic attack, when it does occur, is often directed to the benzene ring portion of the molecule, with the precise position influenced by existing substituents. Nitration and sulfonation reactions on the unsubstituted oxazole ring are typically difficult youtube.com. However, the presence of activating groups can facilitate substitution.
Nucleophilic attack on the benzoxazole ring is also a possibility, particularly at the C2 position, which is flanked by two heteroatoms. Strong nucleophiles can lead to ring cleavage and subsequent rearrangement to form other heterocyclic systems, such as imidazoles nih.gov. The nitrogen atom at the 3-position possesses a lone pair of electrons and imparts basic properties to the molecule, allowing it to be protonated by strong acids or alkylated to form N-alkyloxazolium salts youtube.comnih.gov.
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. These reactions, often mediated by palladium catalysts, allow for the precise and efficient formation of new chemical bonds. The application of such reactions to this compound would, in principle, offer a powerful strategy for the synthesis of a diverse range of derivatives. The typical cross-coupling partners for an organohalide include organoboron compounds (Suzuki reaction), alkenes (Heck reaction), terminal alkynes (Sonogashira reaction), and amines (Buchwald-Hartwig amination).
Despite the synthetic potential, a comprehensive review of the scientific literature reveals a notable scarcity of specific examples where this compound is directly employed as a substrate in canonical transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions. The reactivity of the chloromethyl group in this specific heterocyclic system appears to be directed towards other transformation pathways, or its utility in cross-coupling is not yet extensively documented.
Research in the broader field of oxazole and benzoxazole chemistry has demonstrated the successful application of cross-coupling reactions to other halogenated or activated derivatives of these heterocycles. For instance, bromo- and trifloyl-substituted oxazoles have been effectively used as coupling partners in various palladium-catalyzed transformations. These studies underscore the general applicability of cross-coupling strategies for the functionalization of the benzoxazole core. However, direct analogues utilizing the 4-(chloromethyl) moiety are not readily found.
The following table summarizes the general conditions for several key palladium-catalyzed cross-coupling reactions, which could theoretically be applied to suitable benzoxazole derivatives. It is important to note that the specific conditions for this compound would require experimental optimization.
| Reaction Type | Typical Catalyst | Typical Base | Typical Solvent | Reactant Partner |
| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Organoboron Reagent |
| Heck Coupling | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Alkene |
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkyne |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/Ligand, Pd(OAc)₂/Ligand | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Amine |
This table represents generalized conditions and would need to be adapted and optimized for the specific substrate.
The lack of specific literature precedents for the direct use of the chloromethyl group of this compound in these named cross-coupling reactions suggests that alternative synthetic strategies are likely favored for the introduction of new carbon-carbon and carbon-heteroatom bonds at this position. Such strategies might involve the conversion of the chloromethyl group to a more suitable functional group for cross-coupling, such as a boronic ester or an organozinc reagent, prior to the palladium-catalyzed reaction.
Further research is warranted to explore the potential of this compound as a direct partner in transition metal-catalyzed cross-coupling reactions and to delineate the optimal conditions for such transformations. The development of such methods would significantly enhance the synthetic utility of this readily accessible building block.
Strategic Utility of 4 Chloromethyl Benzo D Oxazole in Advanced Organic Synthesis and Medicinal Chemistry Research
4-(Chloromethyl)benzo[d]oxazole as a Precursor and Synthetic Intermediate
The utility of this compound as a precursor stems from the high reactivity of its chloromethyl group, making it an excellent electrophile for various nucleophilic substitution reactions. This allows for the facile introduction of the benzoxazole (B165842) moiety onto different molecular scaffolds, a critical step in the synthesis of complex organic molecules.
The synthesis of the benzoxazole core itself can be achieved through several established methods, such as the Fischer oxazole (B20620) synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This method, discovered by Emil Fischer in 1896, is a cornerstone of heterocyclic chemistry. wikipedia.org Other approaches include the reaction of 2-aminophenol (B121084) derivatives with various reagents. For instance, the reaction of 2-aminophenol with chlorosulfonic acid can lead to the formation of sulfonamide-substituted benzoxazoles.
Once formed, the this compound intermediate can undergo a variety of transformations. The chlorine atom can be readily displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of derivatives. This versatility is crucial for creating new chemical entities with tailored properties.
Construction of Diverse Chemical Libraries and Complex Molecular Architectures
The ability to readily modify the 4-(chloromethyl) group makes this compound an ideal starting material for the construction of diverse chemical libraries. These libraries, containing a multitude of structurally related compounds, are essential tools in high-throughput screening campaigns aimed at identifying new drug leads.
The synthesis of these libraries often involves parallel synthesis techniques, where the this compound core is reacted with a variety of building blocks. For example, reaction with a series of different amines would yield a library of aminomethyl-substituted benzoxazoles. This approach allows for the rapid generation of a large number of compounds for biological evaluation.
Furthermore, this compound can be employed in the synthesis of more complex molecular architectures. Its reactive handle can be used to link the benzoxazole core to other heterocyclic systems, creating hybrid molecules with potentially synergistic or novel biological activities. For instance, it can be incorporated into larger, multi-ring systems, contributing to the development of compounds with unique three-dimensional structures.
Design and Synthesis of Novel Pharmacological Scaffolds Utilizing the Benzo[d]oxazole Core
The benzoxazole ring system is a well-established pharmacophore, present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov this compound serves as a key starting material for the design and synthesis of new pharmacological scaffolds that leverage the therapeutic potential of this heterocyclic core.
Role in Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Structure-activity relationship (SAR) studies are a critical component of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov The versatility of this compound makes it an invaluable tool for conducting SAR studies. By systematically modifying the substituent introduced via the chloromethyl group, medicinal chemists can probe the structural requirements for optimal biological activity.
For example, a series of benzoxazole derivatives with varying substituents at the 4-position can be synthesized from this compound and tested for their activity against a specific biological target. The results of these studies can then be used to build a pharmacophore model, which describes the key structural features required for activity. This information is then used to guide the design of more potent and selective drug candidates.
Table 1: Examples of Benzoxazole Derivatives and their Biological Activities
| Compound | Biological Activity | Reference |
| Flunoxaprofen (B1672895) | Nonsteroidal anti-inflammatory | nih.gov |
| Benoxaprofen | Nonsteroidal anti-inflammatory | nih.gov |
| Calcimycin | Antibiotic | nih.gov |
| Boxazomycin B | Antibacterial | nih.gov |
| Chlorzoxazone | Muscle relaxant | nih.gov |
Integration into Multi-Pharmacophore Hybrid Structures
A modern approach in drug design is the creation of hybrid molecules that combine two or more pharmacophores into a single chemical entity. nih.gov This strategy aims to develop compounds with improved efficacy, reduced side effects, or the ability to modulate multiple biological targets simultaneously. This compound is an excellent building block for the synthesis of such multi-pharmacophore hybrids.
The reactive chloromethyl group allows for the covalent linkage of the benzoxazole scaffold to other pharmacologically active moieties. For instance, it could be linked to another heterocyclic system known to possess a complementary biological activity, such as a quinazoline (B50416) or a 1,2,4-oxadiazole. frontiersin.org This approach has been successfully used to develop novel anticancer agents that target multiple signaling pathways. frontiersin.org
Applications in Material Science and Specialty Chemical Development
Beyond its applications in medicinal chemistry, this compound and its derivatives also have potential uses in material science and the development of specialty chemicals. The benzoxazole core is known for its thermal stability and unique photophysical properties, making it an attractive component for advanced materials.
For example, benzoxazole-containing polymers have been investigated for their use in heat-resistant and electronic materials. nih.gov The ability to functionalize the benzoxazole ring system via the chloromethyl group allows for the tuning of the material's properties, such as its solubility, processability, and electronic characteristics. Furthermore, the fluorescence properties of some benzoxazole derivatives make them potential candidates for use as organic light-emitting diodes (OLEDs) or fluorescent probes.
Computational and Theoretical Investigations Pertaining to 4 Chloromethyl Benzo D Oxazole and Analogues
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a benzoxazole (B165842) derivative, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations are instrumental in predicting how benzoxazole derivatives bind to the active sites of various enzymes. For instance, studies on 2-substituted benzoxazole derivatives have used docking to examine their binding modes within the DNA gyrase enzyme's active site. nih.gov These simulations help in estimating the binding affinities for a series of compounds, providing a theoretical basis for their biological activity. nih.gov
In studies involving other benzoxazole analogues, docking has been successfully used to rationalize binding modes. For example, the docking of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives into the cyclooxygenase-2 (COX-2) active site revealed critical hydrogen bond interactions with key residues like Arg-120 and Tyr-355. nih.gov Similarly, docking studies of benzoxazole derivatives targeting VEGFR-2 showed that the most potent compounds form strong hydrogen bonds with hinge region residues like Cys919, as well as with Glu885 and Asp1046 in the DFG motif, explaining their high inhibitory activity. nih.gov
The binding affinity, often expressed as a docking score or calculated binding free energy (e.g., in kcal/mol), provides a quantitative measure of the interaction strength. Studies have shown a strong correlation between these calculated affinities and experimentally determined biological activities, such as IC50 values. acs.orgresearchgate.net For example, a study on six benzoxazole-based amide inhibitors of soluble epoxide hydrolase (sEH) found an excellent correlation (r² = 0.88) between the predicted binding free energies and the experimental IC50 data. acs.org Van der Waals forces are often found to be the predominant component of the total binding energy. acs.org
Table 1: Predicted Binding Affinities of Selected Benzoxazole Analogues Against Various Targets
| Compound/Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Benzoxazole-based amide inhibitor | Soluble Epoxide Hydrolase (sEH) | -27.16 (for Cpd11) | Trp334 |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl) derivative | Cyclooxygenase-2 (COX-2) | Not specified | Arg-120, Tyr-355 |
| Benzoxazole derivative (12l) | VEGFR-2 | Not specified | Cys919, Glu885, Asp1046 |
| 1,3,4-Oxadiazole derivative (7j) | VEGFR-2 | -48.89 kJ/mol | Not specified |
Note: Data is compiled from various studies and may have been calculated using different methods and software.
Beyond just predicting a static binding pose, computational methods can analyze the conformational changes that both the ligand and the target protein undergo upon binding. The flexibility of the ligand and the protein's active site is a critical factor in achieving an optimal fit. Studies on benzoxazole derivatives targeting VEGFR-2 have shown that the benzoxazole fragment can orient itself to form crucial hydrogen bonds within the enzyme's hinge region, a common binding pattern for kinase inhibitors. nih.gov
In complex biological environments, the conformation of a molecule like 4-(chloromethyl)benzo[d]oxazole can be influenced by interactions with surrounding water molecules and amino acid residues. Molecular dynamics simulations, often used in conjunction with docking, can reveal how the ligand's conformation evolves over time within the binding pocket, providing a more dynamic and realistic picture of the binding event. acs.orgtandfonline.com This analysis helps in understanding the stability of the crucial interactions identified in docking studies.
Quantum Chemical Studies for Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. These studies provide deep insights into the structure, stability, and chemical reactivity of this compound and its analogues. nih.govnih.gov
DFT calculations are used to optimize the molecular geometry of benzoxazole derivatives and to compute a wide range of electronic properties. researchgate.netresearchgate.net A common approach involves using the B3LYP hybrid functional with a basis set like 6-311++G(d,p) to accurately model the molecule's structure. dntb.gov.uabohrium.com These calculations can determine structural parameters, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic characteristics. researchgate.netbohrium.com
DFT is also used to generate molecular electrostatic potential (MEP) maps. dntb.gov.uabohrium.com An MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netmalayajournal.org This information is vital for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. researchgate.netdntb.gov.ua
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dntb.gov.uamalayajournal.org A small energy gap suggests high chemical reactivity and a greater ease of intramolecular charge transfer. researchgate.netscholarsresearchlibrary.com
For benzoxazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. dntb.gov.uairjweb.com For example, in one study on a benzoxazole derivative, the HOMO and LUMO energies were found to be -6.15 eV and -1.55 eV, respectively, resulting in an energy gap of 4.60 eV. researchgate.net This relatively low gap suggests high chemical reactivity, which is often linked to the bioactivity of molecules. researchgate.net The distribution of the HOMO and LUMO across the molecular structure indicates the regions most involved in electron donation and acceptance, respectively. bohrium.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. scholarsresearchlibrary.comresearchgate.net These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. scholarsresearchlibrary.com
Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. scholarsresearchlibrary.com
Electronegativity (χ): The power of an atom or molecule to attract electrons. researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electronic charge from the environment. irjweb.comresearchgate.net
These descriptors provide a quantitative framework for comparing the reactivity of different benzoxazole analogues and predicting their interaction behavior. dntb.gov.uairjweb.com
Table 2: Calculated Quantum Chemical Properties for a Representative Benzoxazole Analogue
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.15 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.55 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.60 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.30 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |
| Electronegativity (χ) | -μ | 3.85 |
Note: Values are based on a representative study researchgate.net and are illustrative. Actual values will vary for different analogues and computational methods.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.commdpi.com MD simulations are crucial for assessing the stability of the binding pose predicted by docking and for understanding the conformational flexibility of the complex. acs.orgacs.org
In studies of benzoxazole and benzimidazole (B57391) derivatives, MD simulations are run for extended periods (e.g., 100 ns) to explore the stability of the ligand within the protein's active site. researchgate.nettandfonline.com Key metrics analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. bohrium.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein or ligand. bohrium.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation, confirming the stability of key interactions. bohrium.com
Based on a comprehensive review of available scientific literature, there is currently no specific research published that focuses on the computational and theoretical investigations of this compound and its analogues within the specified context of In Silico Screening and Virtual Library Design.
While extensive research exists on the computational analysis, virtual screening, and library design of the broader benzoxazole class of compounds for various therapeutic targets, studies detailing these approaches specifically originating from the this compound scaffold could not be identified.
Therefore, the generation of a detailed article with research findings and data tables as per the requested outline and subsections is not possible without specific data from dedicated research on this particular compound. The scientific community has yet to publish studies on the design of virtual libraries or the results of in silico screening campaigns based on this compound.
Emerging Research Directions and Future Perspectives for 4 Chloromethyl Benzo D Oxazole
Development of Highly Selective and Efficient Synthetic Methodologies
The synthesis of benzoxazole (B165842) derivatives, including those with chloromethyl substituents, is a cornerstone of their development for various applications. Researchers are continuously seeking more efficient, cost-effective, and environmentally benign synthetic routes.
Recent methodologies for synthesizing related chloro-substituted benzoxazole derivatives often involve the cyclization of a substituted 2-aminophenol (B121084) with an appropriate reagent. For instance, an efficient method for the synthesis of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides has been reported, which involves the fusion of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide with substituted aromatic aldehydes. biotech-asia.org This approach highlights a common strategy where the benzoxazole core is first constructed, followed by functionalization. In a specific example, the synthesis of 2-(mercapto)-4-chloro-1,3-benzoxazole was achieved by refluxing 4-chloro-2-aminophenol with carbon disulfide. biotech-asia.org
Another prevalent strategy involves the reaction of ortho-aminophenols with chloroacetic acid or its derivatives. For example, the synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole, a structurally related compound, was accomplished by refluxing o-phenylenediamine (B120857) with chloroacetic acid in the presence of hydrochloric acid. nih.gov A similar approach could be envisioned for the synthesis of 4-(chloromethyl)benzo[d]oxazole, starting from the appropriately substituted aminophenol.
Microwave-assisted organic synthesis (MAOS) is also emerging as a green and efficient method for the synthesis of benzoxazole derivatives, offering advantages such as shorter reaction times and higher yields. jbarbiomed.com
| Starting Material | Reagent(s) | Product | Reference |
| 4-chloro-2-aminophenol | Carbon disulfide | 2-(mercapto)-4-chloro-1,3-benzoxazole | biotech-asia.org |
| o-phenylenediamine | Chloroacetic acid, HCl | 2-(chloromethyl)-1H-benzo[d]imidazole | nih.gov |
| 2-aminophenol | Phenyliodoniumbistrifluoroacetate (PIFA), Ethanol | Substituted benzoxazoles | jbarbiomed.com |
Exploration of Novel Reaction Pathways and Catalytic Systems
The exploration of novel reaction pathways and the development of advanced catalytic systems are crucial for expanding the synthetic utility of this compound and its derivatives. The reactive chloromethyl group serves as a key handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Recent research has focused on the development of catalytic systems to achieve higher selectivity and efficiency in these transformations. Gold(I)-catalyzed cycloisomerization has been successfully applied to the synthesis of 4H-benzo[d] biotech-asia.orgresearchgate.netoxazines from N-(2-alkynyl)aryl benzamides. nih.gov This methodology demonstrates the potential of transition metal catalysis to facilitate novel cyclization pathways involving related heterocyclic systems. Such catalytic approaches could be adapted for intramolecular reactions of this compound derivatives to generate novel polycyclic architectures.
Furthermore, the development of continuous flow synthesis methods offers a platform for the rapid and automated production of oxazole (B20620) derivatives. durham.ac.uk This technology allows for precise control over reaction parameters, leading to improved yields and purities, and can be particularly advantageous for the synthesis of libraries of compounds for high-throughput screening.
Advanced Applications in Interdisciplinary Fields
The benzoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives, including this compound, have shown a wide spectrum of biological activities. This has led to their exploration in various interdisciplinary fields.
Medicinal Chemistry: Benzoxazole derivatives are being extensively investigated as potential therapeutic agents for a range of diseases. They have demonstrated promising activity as:
Anticancer agents: Novel 4-chloro-1,3-benzoxazole derivatives have been synthesized and evaluated for their anticancer properties. biotech-asia.org
Anti-inflammatory agents: N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives have shown significant anti-inflammatory potential. nih.gov
Antimicrobial agents: Various benzoxazole derivatives have exhibited potent activity against a range of bacterial and fungal strains. nih.gov
Neuroprotective agents: Substituted benzo[d]oxazole-based derivatives have been designed and synthesized for their potential in treating Alzheimer's disease.
Cholinesterase inhibitors: Novel benzo[d]oxazole derivatives have been evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are key targets in Alzheimer's therapy. nih.gov
| Application Area | Example Compound Class | Biological Activity | Reference |
| Anticancer | 4-Chloro-1,3-benzoxazole derivatives | Cytotoxic activity | biotech-asia.org |
| Anti-inflammatory | N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides | Inhibition of inflammation | nih.gov |
| Antimicrobial | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivatives | Antibacterial and antifungal | nih.gov |
| Neuroprotection | Substituted benzo[d]oxazole-based derivatives | Neuroprotective effects in Alzheimer's models | |
| Cholinesterase Inhibition | Substituted benzo[d]oxazole-based derivatives | Inhibition of AChE and BChE | nih.gov |
Materials Science: The unique photophysical properties of benzoxazole-containing molecules have led to their application in materials science. Benzothiazole and benzoxazole-based boron complexes are being explored for their use in:
Organic Light-Emitting Diodes (OLEDs): Their luminescent properties make them suitable for use as emitters in OLED devices. nih.gov
Mechanochromic Luminescence (MCL): These materials can change their luminescent properties in response to mechanical stimuli, making them promising for applications in sensing and data storage. nih.gov
Synergistic Integration of Experimental and Computational Approaches for Rational Design
The integration of computational chemistry with experimental synthesis and biological evaluation has become an indispensable tool in the rational design of novel benzoxazole derivatives with enhanced activity and selectivity.
Molecular Docking and DFT Studies: Computational techniques such as molecular docking are widely used to predict the binding modes of benzoxazole derivatives with their biological targets. nih.govnih.gov This allows for the identification of key interactions and helps in the design of new molecules with improved binding affinity. Density Functional Theory (DFT) calculations are employed to understand the electronic properties and reactivity of these compounds, providing insights that can guide synthetic efforts. researchgate.net
Structure-Activity Relationship (SAR) Studies: By combining experimental data from biological assays with computational models, researchers can establish robust structure-activity relationships (SAR). This knowledge is crucial for optimizing lead compounds by identifying which structural modifications are likely to improve their therapeutic potential. For instance, studies on N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives revealed that the presence of the benzo[d]oxazole and substituted propanamide moieties has a positive impact on their anti-inflammatory activities. nih.gov
The synergistic use of these approaches accelerates the drug discovery process by enabling a more targeted and efficient exploration of the chemical space around the this compound scaffold. This integrated strategy is expected to continue to drive the development of novel and effective therapeutic agents and advanced materials based on this versatile chemical entity.
Q & A
Basic: What are the common synthetic routes for preparing 4-(chloromethyl)benzo[d]oxazole derivatives?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted benzaldehydes and aminophenol derivatives. For example:
- Condensation with 2-aminophenol : Reacting pyrazole-4-carboxaldehyde derivatives with 2-aminophenol in ethanol under acidic conditions (e.g., PCl₃ or NH₄Cl) yields benzo[d]oxazole derivatives .
- Chloromethylation : Chloromethyl groups can be introduced using chloromethyl methyl ether in the presence of Lewis acids (e.g., ZnCl₂) .
Key Parameters : Solvent choice (ethanol or DMSO), reaction temperature (reflux at 60–100°C), and acid catalysts (e.g., glacial acetic acid) influence yield and purity .
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents like DMSO enhance nucleophilicity in cyclization steps, while ethanol minimizes side reactions .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or protic acids (e.g., NH₄Cl) improve electrophilic substitution efficiency .
- Time-Temperature Profiling : Extended reflux durations (12–18 hours) ensure complete cyclization, but shorter times (4–6 hours) may reduce decomposition in heat-sensitive reactions .
Example : A 65% yield was achieved for a triazole derivative using DMSO and 18-hour reflux .
Basic: What spectroscopic techniques are used to characterize this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and chloromethyl groups (δ 4.5–5.0 ppm) .
- IR Spectroscopy : Confirm C-Cl stretching (600–800 cm⁻¹) and oxazole ring vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 428.49 for a styryl derivative) validate molecular weight .
Advanced: How can computational modeling aid in designing bioactive this compound derivatives?
Methodological Answer:
- Docking Studies : Use software like AutoDock to predict binding affinity to targets (e.g., VEGFR-2 or enzymes) .
- DFT Calculations : Analyze electron density maps to optimize substituent positions for reactivity or stability .
Case Study : Benzo[d]oxazole derivatives showed inhibitory activity against VEGFR-2 via in silico-guided design .
Basic: How are biological activities of this compound derivatives evaluated?
Methodological Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., VEGFR-2) using fluorescence-based protocols .
Advanced: How do structural modifications impact the biological activity of benzo[d]oxazole derivatives?
Methodological Answer:
- Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups enhance metabolic stability and target binding .
- Heterocyclic Fusion : Adding pyridine or triazine rings improves solubility and pharmacokinetics .
Example : A trifluoromethyl-substituted derivative exhibited 85% inhibition of VEGFR-2 in vitro .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., PCl₃) .
- Waste Management : Neutralize acidic byproducts before disposal and segregate halogenated waste .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with chloromethylating agents .
Advanced: How can crystallography resolve contradictions in reported reaction mechanisms?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Determines regioselectivity in cyclization steps (e.g., phenacyl benzoate derivatives) .
- Hirshfeld Surface Analysis : Maps intermolecular interactions to explain unexpected byproducts .
Case Study : Crystal structure analysis of 2-(4-chlorophenyl)-2-oxoethyl benzoate clarified its role in oxazole synthesis .
Advanced: What role do this compound derivatives play in materials science?
Methodological Answer:
- OLEDs : Derivatives like OCT (containing benzo[d]oxazole) enable high-efficiency white light emission via exciplex formation .
- Polymer Additives : Chloromethyl groups facilitate crosslinking in thermally stable resins .
Example : A styryl-benzoxazole derivative achieved a 97 CRI in OLEDs due to dual emission pathways .
Advanced: How to address discrepancies in reported synthetic yields for similar compounds?
Methodological Answer:
- Reproducibility Checks : Verify solvent purity, catalyst batch, and moisture levels .
- Scale-Up Adjustments : Optimize stirring rates and cooling methods for exothermic reactions .
Example : A 20% yield difference in triazole synthesis was traced to incomplete solvent evaporation under reduced pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
